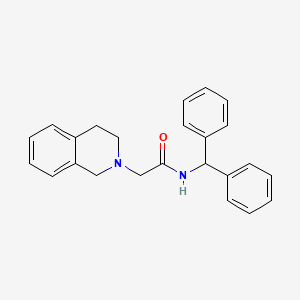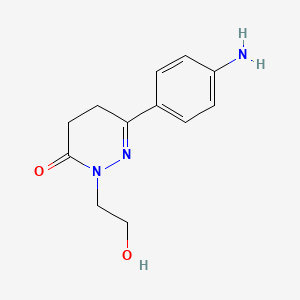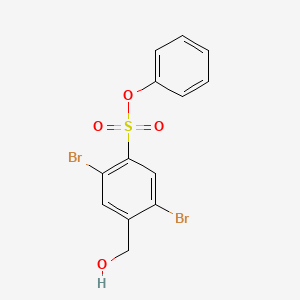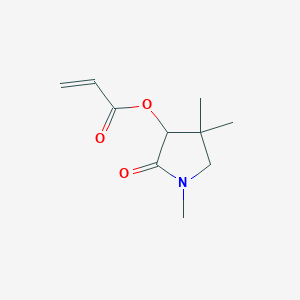
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one is a heterocyclic compound that contains a thiazinanone ring fused with a pyridine and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one typically involves the reaction of 4-methoxybenzaldehyde, 2-aminopyridine, and thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the thiazinanone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazinanone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazinanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one: A reduced form of the thiazinanone compound.
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-thione: A sulfur analog with different reactivity.
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-ol: A hydroxylated derivative with potential different biological activity.
Uniqueness
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
823192-04-7 |
|---|---|
Molekularformel |
C16H16N2O2S |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-3-pyridin-2-yl-1,3-thiazinan-4-one |
InChI |
InChI=1S/C16H16N2O2S/c1-20-13-7-5-12(6-8-13)16-18(15(19)9-11-21-16)14-4-2-3-10-17-14/h2-8,10,16H,9,11H2,1H3 |
InChI-Schlüssel |
YYZSVIBYSCMKDD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CCS2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)
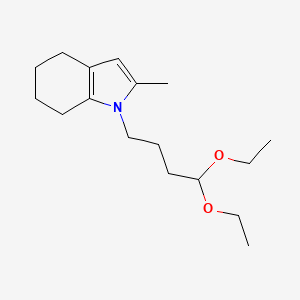
![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)
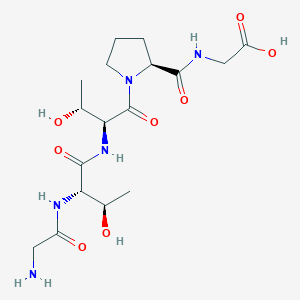
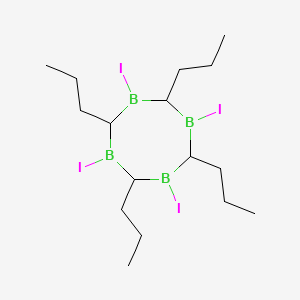

![3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione](/img/structure/B14215907.png)
![1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one](/img/structure/B14215918.png)
